molecular formula C16H9F5O B6313299 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one CAS No. 1357628-25-1

1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one

Cat. No. B6313299
CAS RN: 1357628-25-1
M. Wt: 312.23 g/mol
InChI Key: NTQBVMFHAXEGIL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one, also known as 4-Trifluoromethyl-3-difluorophenyl-2-propen-1-one, is an organic compound with a molecular formula of C11H7F5O. It is a colorless, volatile liquid with a characteristic odor. 4-Trifluoromethyl-3-difluorophenyl-2-propen-1-one is used in a variety of applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a coating material for food packaging.

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one is not well understood. However, it is believed to interact with proteins and other molecules in the body in order to produce its effects. It is thought to affect the activity of certain enzymes, receptors, and other molecules involved in the regulation of various biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one are not fully understood. However, it is known to interact with proteins and other molecules in the body, leading to a variety of effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and it has been shown to affect the activity of certain receptors, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one in laboratory experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable, making it suitable for long-term storage. The main limitation is that its effects are not fully understood, making it difficult to predict its effects in a given experiment.

Future Directions

Future research on 1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the pharmaceutical and food industries. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one can be synthesized by a variety of methods. One method involves the reaction of 2,6-difluorobenzaldehyde with trifluoromethyl iodide in the presence of a base, such as potassium carbonate. This reaction yields 1-(4-trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one and potassium trifluoromethanesulfonate as a byproduct.

Scientific Research Applications

1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-oneethyl-3-difluorophenyl-2-propen-1-one is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a coating material for food packaging. It is also used in scientific research, particularly in the fields of biochemistry and pharmacology. In biochemistry, it has been used to study protein-protein interactions, and in pharmacology, it has been used to study the structure and activity of various drugs.

properties

IUPAC Name

(E)-3-(2,6-difluorophenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F5O/c17-13-2-1-3-14(18)12(13)8-9-15(22)10-4-6-11(7-5-10)16(19,20)21/h1-9H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQBVMFHAXEGIL-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CC(=O)C2=CC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one

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